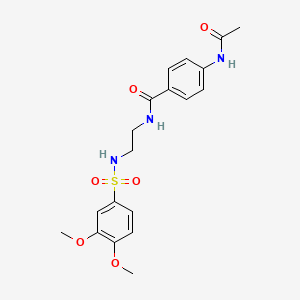

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[(3,4-dimethoxyphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-13(23)22-15-6-4-14(5-7-15)19(24)20-10-11-21-29(25,26)16-8-9-17(27-2)18(12-16)28-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCSJYMVNUDREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may involve the acylation of an amine group followed by sulfonation and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds in research and development .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound can be used in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Impact on Solubility and Activity: The 3,4-dimethoxyphenyl group (common in Rip-B, Rip-D, and the ACE2-targeting compound) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Sulfonamido vs. Synthesis Efficiency: Rip-B’s higher yield (80%) compared to Rip-D (34%) highlights the challenge of introducing hydroxyl groups (e.g., salicylamide in Rip-D) due to steric or electronic effects .

Spectroscopic and Analytical Data

- NMR and LCMS Profiles : Compounds like TG7-117 and Rip-B were characterized by distinct ¹H/¹³C-NMR shifts (e.g., acetamido protons at δ 2.1–2.3 ppm, aromatic methoxy groups at δ 3.7–3.9 ppm) and LCMS-confirmed molecular weights (e.g., 336 for TG7-117) . The target compound would likely exhibit similar acetamido and sulfonamido signals, with additional splitting from the ethyl spacer.

Biological Activity

4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C15H20N2O4S

- Molecular Weight: 336.40 g/mol

- IUPAC Name: 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide

Structure

The compound features an acetamido group, a benzamide moiety, and a sulfonamide linkage, which are pivotal for its biological activity.

- Inhibition of Enzymatic Activity:

- Anti-inflammatory Properties:

- Antimicrobial Activity:

Pharmacological Effects

- Antidepressant Effects:

- Analgesic Properties:

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of the compound through behavioral tests such as the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood regulation due to increased monoamine levels .

Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to untreated controls. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 336.40 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetamido-N-(2-(3,4-dimethoxyphenylsulfonamido)ethyl)benzamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) in a mixed acetonitrile:water solvent system. Purification typically involves recrystallization from methanol:water (4:1), yielding ~75% purity. Confirm purity via HPLC (>95%) and monitor reaction progress using TLC. Critical steps include stoichiometric control of β-naphthol and benzaldehyde derivatives to minimize side products .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Use IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹). ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and ethylenediamine linker protons (δ 2.8–3.4 ppm). ¹³C NMR validates carbonyl carbons (δ ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 352.0668534 ).

Q. What in vitro models are suitable for preliminary pharmacological screening?

- Methodological Answer : Test cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. For enzyme inhibition, employ fluorogenic substrates in HDAC or kinase assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., vorinostat for HDACs) are critical .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or sulfonamide moieties) influence bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., trifluoromethyl, nitro groups). Compare IC₅₀ values in enzyme assays and logP values (via HPLC) to assess lipophilicity-activity trends. For example, trifluoromethyl groups enhance metabolic stability .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, solvent). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with proteomics data to identify off-target effects .

Q. What computational strategies predict the compound’s ADMET properties?

- Methodological Answer : Use in silico tools like SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five). Molecular docking (AutoDock Vina) models interactions with targets like HDACs or kinases. ADMETlab 2.0 predicts hepatic clearance and plasma protein binding .

Physicochemical and Material Science Considerations

Q. What are the compound’s key physicochemical properties, and how do they impact formulation?

- Methodological Answer :

- Advanced Application : Explore solid dispersions with poloxamers to enhance aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.